molecular formula C17H19N3O3S B12239094 Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Cat. No.: B12239094
M. Wt: 345.4 g/mol
InChI Key: XWZSRUNWRDCVGJ-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone is a complex organic compound that features a cyclopropyl group, a benzothiazole ring, and a hexahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, benzothiazole derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group and hexahydropyrrolo[3,4-c]pyrrole moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone is unique due to its combination of structural features, which may result in distinct biological activities and chemical reactivity. The presence of both the benzothiazole ring and the cyclopropyl group, along with the hexahydropyrrolo[3,4-c]pyrrole moiety, sets it apart from other similar compounds .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C17H19N3O3S/c21-17(11-5-6-11)20-9-12-7-19(8-13(12)10-20)16-14-3-1-2-4-15(14)24(22,23)18-16/h1-4,11-13H,5-10H2

InChI Key

XWZSRUNWRDCVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC3CN(CC3C2)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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